molecular formula C15H19N3O2S B4972089 5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one

5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one

Cat. No. B4972089
M. Wt: 305.4 g/mol
InChI Key: OTQXKDNBKZJBOV-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. It is a thiazolidine-4-one derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. The antibacterial, antifungal, and antiviral properties of the compound are believed to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Additionally, it has been found to exhibit vasodilatory and hypotensive effects, making it a potential candidate for the treatment of hypertension.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one in lab experiments include its potent anticancer activity, antibacterial, antifungal, and antiviral properties, and anti-inflammatory and antioxidant activity. However, the limitations of using the compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the research on 5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one. These include further studies to determine its mechanism of action, safety, and efficacy in vivo. Additionally, the compound can be further modified to improve its potency and selectivity for specific targets. It can also be tested for its potential use in the treatment of other diseases, such as hypertension, Alzheimer's disease, and diabetes.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. The compound has been synthesized through a multi-step process and has been extensively studied for its potential use in scientific research. It exhibits potent anticancer activity, antibacterial, antifungal, and antiviral properties, and anti-inflammatory and antioxidant activity. However, further studies are required to determine its mechanism of action, safety, and efficacy in vivo.

Synthesis Methods

The synthesis of 5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one involves a multi-step process. The first step involves the reaction of 4-(diethylamino)-2-methoxybenzaldehyde with thiosemicarbazide to form 5-(4-diethylamino-2-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one. This intermediate compound is then treated with acetic anhydride to obtain the final product, this compound. The synthesis method has been optimized to obtain high yields of the final product.

Scientific Research Applications

5-[4-(diethylamino)-2-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit significant anticancer activity against various cancer cell lines. It has also been shown to possess antibacterial, antifungal, and antiviral properties. Additionally, it has been found to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

(5Z)-2-amino-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-4-18(5-2)11-7-6-10(12(9-11)20-3)8-13-14(19)17-15(16)21-13/h6-9H,4-5H2,1-3H3,(H2,16,17,19)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQXKDNBKZJBOV-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N=C(S2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=O)N=C(S2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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